![molecular formula C16H17N3OS B4844680 N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4844680.png)
N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide
Übersicht
Beschreibung
N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as MPTA, is a chemical compound with potential applications in scientific research. It is a derivative of 2-aminobenzothiazole and has been synthesized and studied for its biological activity.
Wirkmechanismus
The exact mechanism of action of N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide is not fully understood. It is believed to interact with several cellular pathways involved in cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and physiological effects:
N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to have cytotoxic effects on cancer cells, inducing apoptosis and inhibiting proliferation. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of cancer cells. In addition, N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide in lab experiments is its potential specificity for cancer cells and amyloid-beta peptides, which could minimize off-target effects. However, further studies are needed to determine the optimal concentration and exposure time for N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide, as well as its potential toxicity to normal cells.
Zukünftige Richtungen
Future studies could explore the potential use of N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. In addition, further studies could investigate the potential use of N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, more research is needed to fully understand the mechanism of action of N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to induce apoptosis and inhibit angiogenesis. N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
N-[3-[(3-methylphenyl)carbamothioylamino]phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-5-3-6-13(9-11)18-16(21)19-15-8-4-7-14(10-15)17-12(2)20/h3-10H,1-2H3,(H,17,20)(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVSBYXHUHTTMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(3-methylphenyl)carbamothioyl]amino}phenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.